Tert-butyl N-(5-azidopentyl)carbamate

Overview

Description

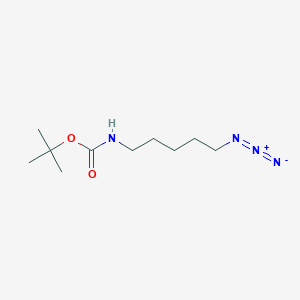

Tert-butyl N-(5-azidopentyl)carbamate: is an organic compound with the molecular formula C10H20N4O2 and a molecular weight of 228.29 g/mol. It is commonly used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group for amines, which is essential in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of Tert-butyl N-(5-azidopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-azidopentylamine. The reaction is carried out under mild conditions, often using a base such as diisopropylethylamine (DIPEA) to facilitate the formation of the carbamate bond . The reaction can be summarized as follows:

Reactants: Tert-butyl carbamate and 5-azidopentylamine.

Conditions: Mild base (e.g., DIPEA), room temperature.

Product: this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The process typically includes the following steps:

Preparation of Reactants: Sourcing and purification of tert-butyl carbamate and 5-azidopentylamine.

Reaction Setup: Mixing the reactants in a suitable solvent, such as dichloromethane, under controlled conditions.

Reaction Monitoring: Using techniques such as thin-layer chromatography (TLC) to monitor the progress of the reaction.

Product Isolation: Purification of the product using column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Tert-butyl N-(5-azidopentyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3), solvents like dimethylformamide (DMF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed:

Substitution Products: Various substituted carbamates.

Reduction Products: Primary amines.

Deprotection Products: Free amines.

Scientific Research Applications

Chemistry:

Tert-butyl N-(5-azidopentyl)carbamate is widely used as a protecting group for amines in organic synthesis. It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules such as peptides and pharmaceuticals .

Biology:

In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. It enables the study of protein-protein interactions and enzyme activities by providing a means to introduce azide groups into peptides and proteins .

Medicine:

This compound is used in the development of prodrugs, where the carbamate group can be cleaved in vivo to release the active drug. This approach enhances the stability and bioavailability of therapeutic agents .

Industry:

In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group makes it valuable in the synthesis of polymers and other high-value products .

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-azidopentyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic applications to protect amine groups during multi-step synthesis .

Molecular Targets and Pathways:

The azide group in this compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation and the synthesis of complex molecules .

Comparison with Similar Compounds

- Tert-butyl N-(2-azidoethyl)carbamate

- Tert-butyl N-(3-azidopropyl)carbamate

- Tert-butyl N-(4-azidobutyl)carbamate

Comparison:

Tert-butyl N-(5-azidopentyl)carbamate is unique due to the length of its azidoalkyl chain, which provides additional flexibility and spatial separation compared to shorter-chain analogs. This can be advantageous in certain synthetic applications where steric hindrance or spatial arrangement is critical .

Biological Activity

Tert-butyl N-(5-azidopentyl)carbamate is an intriguing compound in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

1. Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and an azide functional group. The molecular formula is , with a molecular weight of approximately 240.31 g/mol. The azide group (–N₃) is significant for its reactivity, particularly in click chemistry applications.

The biological activity of carbamates generally involves interaction with various enzymes and receptors. Specifically, this compound may exhibit the following mechanisms:

- Enzyme Inhibition : Similar to other carbamates, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Cell Signaling Modulation : The compound may influence cell signaling pathways through its interactions with proteins involved in cellular metabolism and gene expression .

3.1 In Vitro Studies

Research has shown that compounds similar to this compound can affect cellular functions significantly. For instance:

- AChE Inhibition : In studies involving related carbamates, IC₅₀ values for AChE inhibition were reported in the low micromolar range (e.g., ) for structurally analogous compounds .

- Cell Viability : Compounds exhibiting similar structures have been tested for their ability to protect neuronal cells from amyloid-beta toxicity, suggesting potential neuroprotective properties .

3.2 Case Studies

A notable study explored the effects of a related compound on astrocyte cell viability in the presence of amyloid-beta (Aβ). The results indicated that treatment with the compound improved cell viability significantly compared to untreated controls, demonstrating its potential protective effects against neurodegenerative processes .

4. Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | IC₅₀ = 0.17 μM | |

| Neuroprotection against Aβ | Increased cell viability by ~20% | |

| Potential antibacterial activity | Inhibitory effects on certain bacterial strains |

5. Pharmacokinetics and Toxicology

Carbamates are known for their favorable pharmacokinetic profiles, including good chemical stability and the ability to penetrate cell membranes effectively. However, dose-dependent toxic effects have been observed at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

6. Conclusion

This compound presents promising biological activities primarily through enzyme inhibition and modulation of cellular functions. Its potential applications in neuroprotection and as an antibacterial agent warrant further investigation. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profiles for therapeutic use.

Properties

IUPAC Name |

tert-butyl N-(5-azidopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCACHANHJEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471754 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-86-5 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.